molecular formula C10H7N3O3S B5571252 2-[(1,3,4-thiadiazol-2-ylamino)carbonyl]benzoic acid

2-[(1,3,4-thiadiazol-2-ylamino)carbonyl]benzoic acid

Cat. No. B5571252
M. Wt: 249.25 g/mol
InChI Key: IOENMCHKIDYJRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[(1,3,4-thiadiazol-2-ylamino)carbonyl]benzoic acid often involves multi-step chemical reactions, starting from basic precursors to obtain the desired thiadiazole and benzoic acid functionalities. A common approach includes the use of 2-aminothiazoles, which are coupled with carboxylic acids or their derivatives to introduce the benzoic acid moiety. For example, the synthesis of benzothiazole-imino-benzoic acid derivatives, which share a similar structural motif, involves reactions between amino-benzothiazole and formylbenzoic acid under conditions that favor the formation of Schiff bases and their subsequent transformation into the desired compounds (Mishra et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-[(1,3,4-thiadiazol-2-ylamino)carbonyl]benzoic acid and related compounds has been extensively studied using various spectroscopic techniques. NMR, IR, and X-ray crystallography provide insights into the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. For instance, compounds with benzo[d]thiazol structures have been characterized to confirm their molecular structures and the configuration of substituents around the thiadiazole ring, as demonstrated by Yıldız et al. (2010) in their structural examination of benzo[d]thiazol derivatives (Yıldız et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of 2-[(1,3,4-thiadiazol-2-ylamino)carbonyl]benzoic acid involves its ability to participate in various chemical reactions, including condensation, substitution, and potentially cyclization reactions, due to the presence of both amino and carboxylic acid functionalities. These reactions can lead to the formation of a wide range of derivatives, offering a versatile platform for chemical modifications and the synthesis of target molecules with desired properties.

Physical Properties Analysis

The physical properties of thiadiazole derivatives, including solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are influenced by the molecular structure and can be tailored through chemical modifications. The analysis of physical properties is essential for understanding the behavior of these compounds under different conditions and for their formulation in various applications.

Chemical Properties Analysis

The chemical properties of 2-[(1,3,4-thiadiazol-2-ylamino)carbonyl]benzoic acid derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the functional groups present in the molecule. These properties play a significant role in the compound's interactions with biological targets, its stability, and its reactivity in chemical syntheses.

Scientific Research Applications

Photoelectrochemical Cells

A study by Yang et al. (2016) investigated the impact of various electron-acceptors, including 4-(benzo[c][1,2,5]thiadiazol-7-yl)benzoic acid, on the performance of dye-sensitized solar cells. They found that these electron-acceptors significantly influence energy level, energy gap, light-harvesting ability, and cell stability in photoelectrochemical cells (Yang et al., 2016).

Corrosion Inhibition

Hu et al. (2016) synthesized two benzothiazole derivatives to study their effectiveness as corrosion inhibitors for steel in acidic environments. Their results showed enhanced stability and higher inhibition efficiencies, suggesting potential applications in protecting metal surfaces (Hu et al., 2016).

Antimicrobial Activities

Mishra et al. (2019) explored the synthesis and characterization of benzothiazole-imino-benzoic acid ligands and their metal complexes, demonstrating significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents (Mishra et al., 2019).

Photocatalysis

A study by Kluczyk et al. (2016) focused on the molecular organization of dipalmitoylphosphatidylcholine bilayers containing 1,3,4-thiadiazole derivatives. They found that these compounds interact differently with lipid layers, which could be important for designing efficient photocatalysts in water (Kluczyk et al., 2016).

Dye-Sensitized Solar Cells

Ferdowsi et al. (2018) designed and synthesized a metal-free organic sensitizer for use in dye-sensitized solar cells. This sensitizer featured a donor-acceptor-π-bridge-acceptor structure, incorporating 4-(benzo[c][1,2,5]thiadiazol-4-ylethynyl)benzoic acid, and demonstrated high conversion efficiency (Ferdowsi et al., 2018).

Anti-inflammatory and Analgesic Activities

Kumar (2022) synthesized new thiadiazole pyrazolene anthranilic acid derivatives and evaluated their anti-inflammatory and analgesic activities. Some compounds exhibited significant activity, pointing to potential pharmaceutical applications (Kumar, 2022).

Future Directions

The future directions for the study of “2-[(1,3,4-thiadiazol-2-ylamino)carbonyl]benzoic acid” could include further investigation of the structure-activity relationship (SAR) and research into its potential as an AChE inhibitor .

properties

IUPAC Name

2-(1,3,4-thiadiazol-2-ylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3S/c14-8(12-10-13-11-5-17-10)6-3-1-2-4-7(6)9(15)16/h1-5H,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOENMCHKIDYJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3,4-Thiadiazol-2-ylcarbamoyl)benzoic acid

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